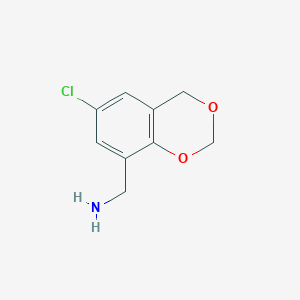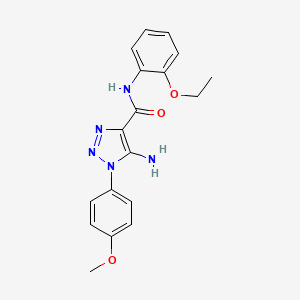
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine
Overview
Description
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine, also known as MDB or Methylenedioxybenzylamine, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MDB is a derivative of the popular recreational drug, MDMA, and has been shown to possess similar properties in terms of its effects on the central nervous system. However, unlike MDMA, MDB has not been associated with the same level of neurotoxicity and has shown promise as a potential treatment for a variety of mental health disorders.
Mechanism of Action
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine is thought to exert its effects on the central nervous system by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. These neurotransmitters are known to play a key role in regulating mood and behavior, and their dysregulation has been linked to a variety of mental health disorders. By increasing the release of these neurotransmitters, 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine may be able to restore normal functioning in individuals with mood disorders.
Biochemical and Physiological Effects:
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, which are common effects of stimulant drugs. Additionally, it has been shown to increase the release of certain hormones such as cortisol and prolactin, which are involved in the stress response. These effects suggest that 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine may have potential as a treatment for conditions such as post-traumatic stress disorder (PTSD) and other stress-related disorders.
Advantages and Limitations for Lab Experiments
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has been shown to have a variety of potential therapeutic applications. Additionally, it has not been associated with the same level of neurotoxicity as MDMA, which makes it a safer alternative for research purposes. However, one limitation of using 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine in laboratory experiments is that its effects on the body are not yet fully understood. Further research is needed to fully elucidate the mechanisms of action of 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine and its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine. One area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Additionally, its effects on the stress response suggest that it may have potential as a treatment for PTSD and other stress-related disorders. Further research is also needed to fully understand the mechanisms of action of 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine and its potential side effects. Overall, 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine is a promising compound that has the potential to be developed into a safe and effective treatment for a variety of mental health disorders.
Scientific Research Applications
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine was effective in reducing anxiety-like behavior in rats, suggesting that it may have anxiolytic properties. Another study found that 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine was able to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are associated with mood regulation. These findings suggest that 1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine may have potential as a treatment for mood disorders such as depression and anxiety.
properties
IUPAC Name |
(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFOSYIWNBTWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CN)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4795398.png)
![2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795401.png)
![2-[(4-bromophenyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795403.png)
![2-{[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4795408.png)

![2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795431.png)
![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4795439.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795449.png)
![3-(2-methoxyphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4795454.png)


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B4795491.png)

![5-(2,3-dimethoxybenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4795503.png)